molecular formula C16H16N2O3 B5493448 N-(1,3-BENZODIOXOL-5-YL)-N'-PHENETHYLUREA

N-(1,3-BENZODIOXOL-5-YL)-N'-PHENETHYLUREA

Cat. No.: B5493448
M. Wt: 284.31 g/mol
InChI Key: PWJBRKMZZJHLPK-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA is a synthetic organic compound that features a benzodioxole ring and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with phenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLAMINE: Similar structure but with an amine group instead of a urea linkage.

    N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLTHIOUREA: Contains a thiourea group instead of a urea group.

    N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLHYDRAZINE: Features a hydrazine group instead of a urea group.

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-PHENETHYLUREA is unique due to its specific combination of the benzodioxole ring and the phenethylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(17-9-8-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)21-11-20-14/h1-7,10H,8-9,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBRKMZZJHLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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